Cas no 83501-10-4 (6-ethyl-2-phenylpyrimidin-4(3H)-one)

6-Ethyl-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative with a molecular formula of C₁₂H₁₂N₂O. This heterocyclic compound features a phenyl group at the 2-position and an ethyl substituent at the 6-position, contributing to its structural versatility in organic synthesis. Its pyrimidinone core offers potential as a building block for pharmaceuticals, agrochemicals, or materials science applications. The compound's stability and moderate polarity make it suitable for further functionalization or as a scaffold in medicinal chemistry. Its crystalline nature facilitates purification and characterization, while its defined molecular structure ensures reproducibility in research and industrial settings. The presence of both aromatic and aliphatic moieties allows for diverse reactivity patterns.
6-ethyl-2-phenylpyrimidin-4(3H)-one structure
83501-10-4 structure
Product Name:6-ethyl-2-phenylpyrimidin-4(3H)-one
CAS No:83501-10-4
MF:C12H12N2O
MW:200.236482620239
CID:669793
PubChem ID:135629822
Update Time:2025-06-11

6-ethyl-2-phenylpyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-ethyl-2-phenyl-
    • 6-ethyl-2-phenyl-1H-pyrimidin-4-one
    • 6-ethyl-2-phenyl-4-pyrimidinol
    • AKOS005713546
    • 6-ethyl-2-phenyl-3H-pyrimidin-4-one
    • EN300-55032
    • SCHEMBL8677240
    • DTXSID90509350
    • MFCD12137535
    • AKOS005676720
    • 83501-10-4
    • 6-Ethyl-2-phenylpyrimidin-4(1H)-one
    • ZKURTKRSYBCVOM-UHFFFAOYSA-N
    • 4-ethyl-2-phenyl-1H-pyrimidin-6-one
    • Z431771266
    • 6-ethyl-2-phenyl-4(3H)-pyrimidinone
    • 6-ethyl-2-phenyl-3,4-dihydropyrimidin-4-one
    • 6-ethyl-2-phenylpyrimidin-4(3H)-one
    • Inchi: 1S/C12H12N2O/c1-2-10-8-11(15)14-12(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
    • InChI Key: ZKURTKRSYBCVOM-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CC)N=C(C2C=CC=CC=2)N1

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.5Ų

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Additional information on 6-ethyl-2-phenylpyrimidin-4(3H)-one

Introduction to 6-ethyl-2-phenylpyrimidin-4(3H)-one (CAS No. 83501-10-4)

6-ethyl-2-phenylpyrimidin-4(3H)-one, identified by its Chemical Abstracts Service (CAS) number 83501-10-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and therapeutic potential. The presence of an ethyl group at the 6-position and a phenyl ring at the 2-position contributes to its unique chemical properties, making it a valuable scaffold for further derivatization and investigation.

The structural framework of 6-ethyl-2-phenylpyrimidin-4(3H)-one encompasses a six-membered aromatic ring fused with a nitrogen-containing heterocycle. This configuration is reminiscent of many bioactive molecules that have demonstrated efficacy in modulating biological pathways. The compound’s ability to interact with various cellular targets has positioned it as a promising candidate for preclinical and clinical studies aimed at identifying novel therapeutic interventions.

In recent years, there has been a surge in research focusing on pyrimidine derivatives due to their versatility in drug design. The 6-ethyl-2-phenylpyrimidin-4(3H)-one scaffold has been explored for its potential applications in treating a range of diseases, including cancer, inflammation, and infectious disorders. Its molecular structure allows for modifications that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles, making it an attractive molecule for medicinal chemists.

One of the most compelling aspects of 6-ethyl-2-phenylpyrimidin-4(3H)-one is its reported interaction with enzymes and receptors involved in critical biological processes. For instance, studies have suggested that this compound may inhibit key enzymes implicated in tumor proliferation and survival. The phenyl ring at the 2-position serves as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as kinases and transcription factors. Additionally, the ethyl group at the 6-position can influence electronic distribution across the molecule, affecting its reactivity and binding properties.

The pharmacological relevance of 6-ethyl-2-phenylpyrimidin-4(3H)-one has been further underscored by its incorporation into several drug discovery programs. Researchers have synthesized various analogs of this compound to optimize its pharmacological profile. These derivatives have been evaluated for their ability to modulate pathways associated with diseases such as cancer and neurodegeneration. The results from these studies have provided valuable insights into the structure-activity relationships (SAR) governing the biological effects of pyrimidine-based molecules.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 6-ethyl-2-phenylpyrimidin-4(3H)-one. Molecular modeling techniques have allowed researchers to predict how this compound might bind to biological targets at the atomic level. These predictions are crucial for designing experiments aimed at validating hypotheses about its mechanism of action. Furthermore, computational methods have been used to identify potential lead compounds derived from 6-ethyl-2-phenylpyrimidin-4(3H)-one, streamlining the drug discovery process.

The synthesis of 6-ethyl-2-phenylpyrimidin-4(3H)-one involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to introduce the ethyl and phenyl substituents. The development of efficient synthetic methodologies is essential for producing sufficient quantities of this compound for both research and potential therapeutic applications.

In conclusion, 6-ethyl-2-phenylpyrimidin-4(3H)-one (CAS No. 83501-10) represents a significant area of interest in pharmaceutical research due to its structural features and reported biological activities. Its role as a scaffold for drug development underscores the importance of pyrimidine derivatives in modern medicine. As research continues to uncover new applications for this compound, it is likely that 6-Ethyl - 2 - Phenyl - Pyrimidin - 4 (3H) - One will remain at the forefront of medicinal chemistry investigations.

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